molecular formula C9H8N2O2 B3328155 2-Amino-4,6-dihydroxyquinoline CAS No. 42712-42-5

2-Amino-4,6-dihydroxyquinoline

Cat. No. B3328155
CAS RN: 42712-42-5
M. Wt: 176.17 g/mol
InChI Key: TXCSYWBXIXHATE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxyquinoline is a chemical compound with the molecular formula C9H8N2O2 . It is also known by its IUPAC name 2-amino-6-hydroxy-1H-quinolin-4-one .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxyquinoline includes a quinoline backbone with amino and hydroxy functional groups at the 2, 4, and 6 positions .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Activities: A study by Şener et al. (2018) demonstrated the synthesis of 2,4-dihydroxyquinoline derived disazo dyes with notable DNA protection, antimicrobial, and anticancer activities. These compounds showed potential as drugs or drug additives, effective against bacterial and cancer cell lines (Şener et al., 2018).

Microbial Metabolism

  • Role in Microbial Metabolism: Zhang et al. (2008) identified that 2,4-Dihydroxyquinoline (DHQ) is a key extracellular metabolite of Pseudomonas aeruginosa. This compound, produced via PqsD, an enzyme essential for Pseudomonas quinolone signal synthesis, plays a significant role in the microbial lifecycle (Zhang et al., 2008).

Chemical Synthesis and Applications

  • Nanocatalyst Synthesis: Aghazadeh and Nikpassand (2019) explored the use of 2-Amino glucose as a substrate for synthesizing magnetically recoverable nanocatalysts. This study highlights the potential of 2-Amino-4,6-dihydroxyquinoline derivatives in green chemistry applications (Aghazadeh & Nikpassand, 2019).

Fluorescence Applications

  • **Fluorescence Propertiesand Probes:** Motyka et al. (2011) investigated the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones. These compounds, with their potential as molecular fluorescent probes, could be valuable in biochemical and medical research (Motyka et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Metals: Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including 2-amino-4,6-dihydroxyquinoline, as corrosion inhibitors for iron. This study suggests the effectiveness of these compounds in protecting metals from corrosion, emphasizing their utility in industrial applications (Erdoğan et al., 2017).

Structural and Chemical Analysis

  • Crystallographic Studies: Cardellini et al. (1994) explored the crystal structures of chlorinated 1,2-dihydro-2,2-diphenylquinoline derivatives, which are structurally similar to 1,2-dihydroquinolines used as antioxidants in plastics and rubbers. This research offers insight into the structural properties of such compounds, relevant in material science (Cardellini et al., 1994).

Future Directions

Future research could focus on the synthesis and characterization of 2-Amino-4,6-dihydroxyquinoline, as well as its potential applications in various fields. For instance, related compounds such as 2-amino-4,6-diphenylnicotinonitriles have been studied for their cytotoxicity against breast cancer cell lines and photophysical properties .

properties

IUPAC Name

2-amino-6-hydroxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9-4-8(13)6-3-5(12)1-2-7(6)11-9/h1-4,12H,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCSYWBXIXHATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704478
Record name 2-Amino-6-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dihydroxyquinoline

CAS RN

42712-42-5
Record name 2-Amino-6-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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